molecular formula C23H19BrN2O5S2 B12473027 3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide

3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B12473027
M. Wt: 547.4 g/mol
InChI Key: OFXSSAVBSZDNKK-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, and a naphthalen-1-ylsulfamoyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methoxybenzaldehyde using a brominating reagent like 1,3-di-n-butylimidazolium tribromide . The resulting 3-bromo-4-methoxybenzaldehyde can then be subjected to further reactions to introduce the naphthalen-1-ylsulfamoyl and benzenesulfonamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group and other functional groups can participate in oxidation and reduction reactions.

    Coupling Reactions: The aromatic rings can undergo coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various chemical interactions, while the naphthalen-1-ylsulfamoyl group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to the presence of the naphthalen-1-ylsulfamoyl group, which is not commonly found in similar compounds. This group can impart distinct chemical and biological properties, making the compound valuable for specific applications.

Properties

Molecular Formula

C23H19BrN2O5S2

Molecular Weight

547.4 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H19BrN2O5S2/c1-31-23-14-13-19(15-21(23)24)33(29,30)25-17-9-11-18(12-10-17)32(27,28)26-22-8-4-6-16-5-2-3-7-20(16)22/h2-15,25-26H,1H3

InChI Key

OFXSSAVBSZDNKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43)Br

Origin of Product

United States

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